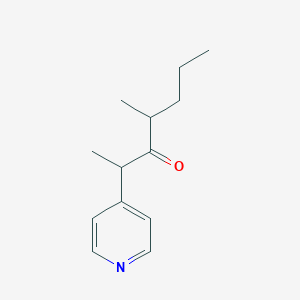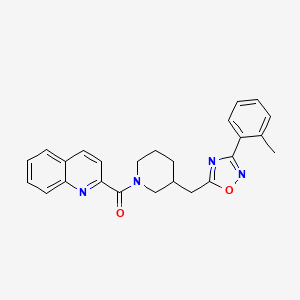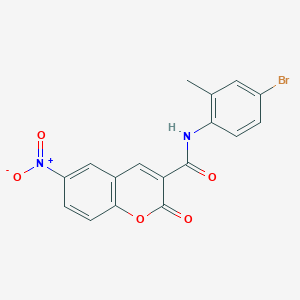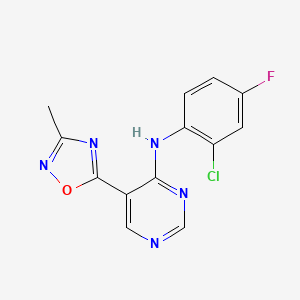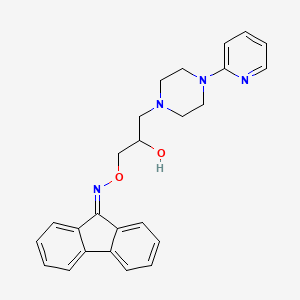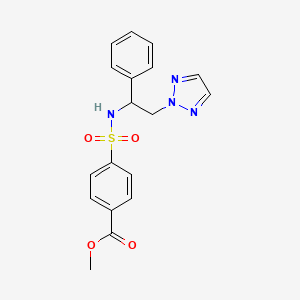![molecular formula C6H7N3O6S B2408749 [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid CAS No. 1046469-57-1](/img/structure/B2408749.png)
[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl group attached to the acetic acid moiety, along with a methyl and nitro group on the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Preparation Methods
The synthesis of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Acetic Acid Moiety: The final step involves the reaction of the sulfonylated pyrazole with chloroacetic acid under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors or alternative catalysts .
Chemical Reactions Analysis
[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid undergoes various chemical reactions, including:
Condensation: The acetic acid moiety can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound can be used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: Pyrazole derivatives are used in the synthesis of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid can be compared with other pyrazole derivatives such as:
3-methyl-1-phenyl-1H-pyrazol-5-ol: This compound lacks the sulfonyl and acetic acid moieties, making it less versatile in terms of chemical reactivity.
4-nitro-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the sulfonyl group, which affects its solubility and reactivity.
3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: This compound contains multiple nitro groups, making it highly energetic and suitable for use in explosives.
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfonyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O6S/c1-3-5(9(12)13)6(8-7-3)16(14,15)2-4(10)11/h2H2,1H3,(H,7,8)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHDTRAOLODSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

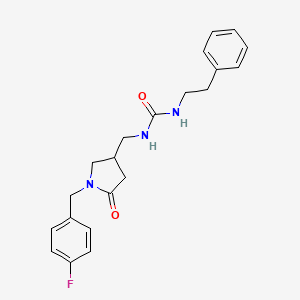
![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)

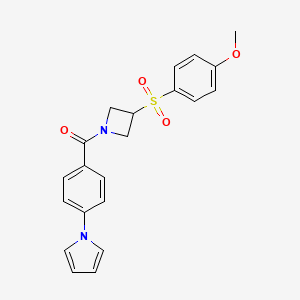
![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)
